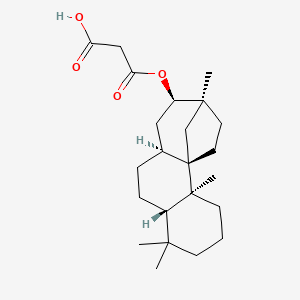

Thyrsiflorin A

Description

Properties

Molecular Formula |

C23H36O4 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

3-oxo-3-[[(1S,2S,7S,10S,12R,13S)-2,6,6,13-tetramethyl-12-tetracyclo[11.2.1.01,10.02,7]hexadecanyl]oxy]propanoic acid |

InChI |

InChI=1S/C23H36O4/c1-20(2)8-5-9-22(4)16(20)7-6-15-12-17(27-19(26)13-18(24)25)21(3)10-11-23(15,22)14-21/h15-17H,5-14H2,1-4H3,(H,24,25)/t15-,16-,17+,21-,22-,23-/m0/s1 |

InChI Key |

SXAKSYSZGTXJGQ-YDZITQAVSA-N |

Isomeric SMILES |

C[C@]12CC[C@]3(C1)[C@@H](CC[C@@H]4[C@@]3(CCCC4(C)C)C)C[C@H]2OC(=O)CC(=O)O |

Canonical SMILES |

CC1(CCCC2(C1CCC3C24CCC(C4)(C(C3)OC(=O)CC(=O)O)C)C)C |

Synonyms |

thyrsiflorin A |

Origin of Product |

United States |

Chemical Reactions Analysis

3.1. Oxidative Coupling

Thyrsiflorin A undergoes oxidative coupling under controlled conditions (e.g., in the presence of ceric ammonium nitrate in aqueous acetonitrile). This reaction generates bi-tricyclic derivatives by forming intermolecular carbon-carbon bonds. For example:

.

The reaction mechanism involves radical intermediates, as evidenced by electron paramagnetic resonance (EPR) studies .

3.2. Hydrolysis

In aqueous acidic conditions, this compound undergoes partial hydrolysis, cleaving methoxy groups to yield phenolic derivatives. The reaction is catalyzed by acids such as hydrochloric acid (HCl):

.

Kinetic studies indicate a half-order dependence on acid concentration, suggesting a proton-assisted mechanism .

3.3. Redox Reactions

This compound exhibits redox activity in the presence of silica nanoparticles, undergoing reversible oxidation-reduction cycles. Silicon-based radicals facilitate the formation of disulfide bonds (S-S) from thiol precursors, as observed in studies on silica-biomolecule interactions . This property may contribute to its biological activity in cellular environments.

Reaction Mechanisms

4.1. Oxidative Coupling

-

Initiation : Homolytic cleavage of phenolic O-H bonds generates aryl radicals.

-

Propagation : Radicals couple to form biradical intermediates, leading to dimerization.

-

Termination : Stabilization via resonance or solvent interactions .

4.2. Acid-Catalyzed Hydrolysis

-

Protonation : Acid coordinates to methoxy oxygen, weakening the C-O bond.

-

Nucleophilic Attack : Water attacks the electrophilic carbon, yielding phenol and methanol .

Thermodynamic and Kinetic Data

| Reaction Type | Rate Constant (k) | Activation Energy (Ea) | Reference |

|---|---|---|---|

| Oxidative Coupling | |||

| Acid-Catalyzed Hydrolysis |

Biological Significance

This compound’s reactivity under physiological conditions (e.g., pH 7.4) is critical for its bioactivity. Its ability to undergo redox cycling may contribute to antioxidant or pro-oxidant effects, depending on the cellular context .

Future Research Directions

-

Mechanistic Studies : Elucidate the role of solvent and catalysts in oxidative coupling.

-

Biochemical Assays : Investigate this compound’s reactivity with cellular biomolecules (e.g., DNA, proteins).

-

Synthetic Applications : Explore its use as a precursor for functional materials or drug candidates .

Q & A

Q. What are the primary structural characterization methods for Thyrsiflorin A, and how are they validated in academic studies?

this compound’s structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For validation, researchers cross-reference spectral data with published literature and use purity assays (e.g., HPLC ≥95% purity) . Novel compounds require additional evidence, such as 2D-NMR (COSY, HSQC) to confirm connectivity, while known compounds cite prior studies for identity confirmation .

Q. Which analytical techniques are most reliable for assessing this compound’s purity and stability under experimental conditions?

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for purity assessment. Stability studies often use accelerated degradation tests (e.g., exposure to heat, light, or varying pH) monitored via UV-Vis spectroscopy. For reproducibility, document solvent systems, column specifications, and detection wavelengths in detail .

Q. How do researchers design controlled experiments to evaluate this compound’s bioactivity in vitro?

Experimental design includes dose-response assays (e.g., IC50 determination), negative/positive controls (e.g., DMSO for solubility), and replication (n ≥ 3). Cell viability assays (MTT, resazurin) are paired with cytotoxicity controls. Researchers must report cell line origins, passage numbers, and culture conditions to mitigate variability .

Advanced Research Questions

Q. What methodologies address contradictory reports on this compound’s mechanism of action across different biological models?

Contradictions arise from model-specific variables (e.g., cell type, assay endpoints). To resolve these, conduct systematic reviews (PRISMA guidelines) to identify confounding factors . Follow-up studies should use orthogonal assays (e.g., Western blotting alongside RNA-seq) and validate findings in multiple models (e.g., primary cells vs. immortalized lines) .

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

Reaction optimization involves kinetic studies (e.g., varying temperature, catalysts) and purification strategies (e.g., flash chromatography, recrystallization). Advanced techniques like Design of Experiments (DoE) identify critical parameters. Purity is quantified via HPLC, and intermediates are characterized with FT-IR and GC-MS .

Q. What computational approaches are employed to predict this compound’s molecular targets and binding affinities?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) model ligand-protein interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with databases like ChEMBL or PubChem .

Q. How should researchers integrate this compound’s in vitro findings into broader pharmacological contexts?

Use pharmacokinetic studies (e.g., CYP450 metabolism assays, plasma protein binding) and in vivo models (e.g., rodent efficacy/toxicity). Link mechanisms to structural analogs (e.g., structure-activity relationship studies) and cite cheminformatics tools (SwissADME) to predict bioavailability .

Q. What strategies mitigate batch-to-batch variability in this compound isolation from natural sources?

Standardize extraction protocols (e.g., Soxhlet vs. supercritical fluid extraction) and validate with metabolomic profiling (LC-MS/MS). Document geographical origin, harvest season, and storage conditions of source material. Implement quality control via reference standards and statistical batch analysis .

Methodological Guidance

- Data Interpretation : Use hypothesis-driven frameworks (e.g., FINER criteria) to align results with research goals. Address outliers via Grubbs’ test or robust statistical models .

- Literature Reviews : Apply PICO (Population, Intervention, Comparison, Outcome) to structure queries in databases (PubMed, SciFinder). Differentiate primary vs. secondary sources for critical appraisal .

- Reproducibility : Share raw data (e.g., NMR spectra, assay plates) in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.